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molecular formula C10H5ClF3NO B1627050 4-Chloro-6-(trifluoromethoxy)quinoline CAS No. 927800-55-3

4-Chloro-6-(trifluoromethoxy)quinoline

Cat. No. B1627050
M. Wt: 247.6 g/mol
InChI Key: BWSWTRHPYTZEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776857B2

Procedure details

In a 25 mL round bottom flask was dissolved 6-(trifluoromethoxy)quinolin-4(1H)-one (0.50 g, 2.18 mmol) in POCl3(3.05 mL). A reflux condenser was attached and the reaction mixture was stirred at 130° C. for 3 hours. The reaction turned dark brown and became homogeneous. The reaction was cooled to RT, poured slowly into ice bath while stirring. A thick gum resulted, which was basified with 6N NaOH to give a dark brown solution. The solution was extracted into ethyl acetate, washed 1× water, 1× NaCl, dried with Na2SO4, filtered through fritted funnel, concentrated down. The curde material was purified using an Isco silica gel chromatography system eluting with a solvent gradient of 0-100% CH2Cl2:MeOH(90:10)/CH2Cl2. The product fractions were concentrated down to yield 4-chloro-6-(trifluoromethoxy)quinoline as an orange oil. MS [M+H]=248.0; Calc'd 247.6 for C10H5ClF3NO.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.05 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8][C:7]2=O.[OH-].[Na+].O=P(Cl)(Cl)[Cl:21]>>[Cl:21][C:7]1[C:6]2[C:11](=[CH:12][CH:13]=[C:4]([O:3][C:2]([F:16])([F:15])[F:1])[CH:5]=2)[N:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(OC=1C=C2C(C=CNC2=CC1)=O)(F)F
Name
Quantity
3.05 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 130° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reflux condenser was attached
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
ADDITION
Type
ADDITION
Details
poured slowly into ice bath
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
A thick gum resulted
CUSTOM
Type
CUSTOM
Details
to give a dark brown solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted into ethyl acetate
WASH
Type
WASH
Details
washed 1× water, 1× NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
The curde material was purified
WASH
Type
WASH
Details
eluting with a solvent gradient of 0-100% CH2Cl2:MeOH(90:10)/CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions were concentrated down

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=NC2=CC=C(C=C12)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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